6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for diverse pharmacological activities. Key structural elements include:
Properties
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-17-8-4-5-9-19(17)26-22-18-16-25-29(2)23(18)28-24(27-22)31-14-12-30(13-15-31)20-10-6-7-11-21(20)32-3/h4-11,16H,12-15H2,1-3H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMVQOUPLUJUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The interaction results in changes in the receptor’s activity, which can lead to various physiological effects.
Biochemical Pathways
The activation or blockade of α1-ARs affects numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile.
Result of Action
The compound’s action on α1-ARs can result in various molecular and cellular effects. For example, it can cause contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. It can also influence the treatment of various neurological conditions.
Biological Activity
The compound 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic molecule that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Pyrazolo[3,4-d]pyrimidine Core : A bicyclic structure that contributes to its biological activity.
- Substituents : The presence of methoxy and methyl groups which may influence its pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 351.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in neurotransmission and cell signaling. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites, including:
- Alpha-adrenergic Receptors
- Serotonin Receptors
Pharmacological Effects
Research indicates that the compound exhibits a range of pharmacological effects, including:
- Antidepressant Activity : Potential modulation of serotonin pathways could indicate antidepressant properties.
- Anti-anxiety Effects : Similar mechanisms may contribute to anxiolytic effects.
- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
Table 1: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antidepressant | Modulation of serotonin pathways | |
| Anxiolytic | Potential reduction in anxiety symptoms | |
| Antitumor | Efficacy against specific cancer cell lines |
Case Studies and Research Findings
-
Antidepressant and Anxiolytic Effects :
- A study evaluated the compound's effects on animal models of depression and anxiety. Results indicated significant reductions in behavioral despair and anxiety-like behaviors compared to controls, suggesting potential therapeutic applications in mood disorders.
-
Antitumor Activity :
- In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines, with IC values ranging from 5 to 15 µM. Further investigation into the mechanism revealed induction of apoptosis through mitochondrial pathways.
-
Neuropharmacological Studies :
- Research has shown that the compound interacts with serotonin receptors, leading to increased serotonin levels in synaptic clefts, which may explain its antidepressant effects.
Toxicity Profile
Toxicity assessments indicate that the compound exhibits low cytotoxicity towards human cell lines (e.g., HEK-293), making it a promising candidate for further development in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrazolo[3,4-d]pyrimidine Derivatives
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, influencing physicochemical and pharmacological profiles:
Piperazine-Containing Analogues
Piperazine derivatives often exhibit CNS activity. Notable examples include:
- S 18126 and L 745,870: Selective dopamine D4 receptor antagonists with nanomolar affinity (Ki = 2.4 nM and 2.5 nM, respectively). Both feature piperazine moieties but differ in core structures (benzoindane vs. pyrrolopyridine) .
- Raclopride : A D2/D3 antagonist lacking piperazine, highlighting the importance of the piperazine group in D4 selectivity .
Computational and Bioactivity Comparisons
Structural Similarity Metrics
Using Tanimoto and Dice indices (common in virtual screening), the target compound may cluster with other pyrazolo-pyrimidines and piperazine derivatives. For example:
- Tanimoto Index : High similarity (>0.85) with and due to shared pyrazolo-pyrimidine cores.
- Dice Index : Moderate similarity (~0.6–0.7) with pyrrolo-pyrimidines () due to divergent heterocyclic cores .
Bioactivity Clustering
demonstrates that compounds with structural similarity often share bioactivity profiles. The target compound’s piperazine and pyrazolo-pyrimidine motifs align with ligands targeting kinases, GPCRs, or neurotransmitter receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
